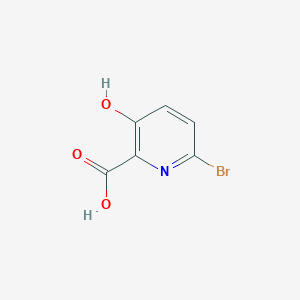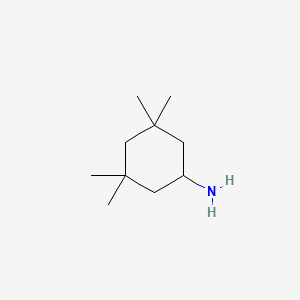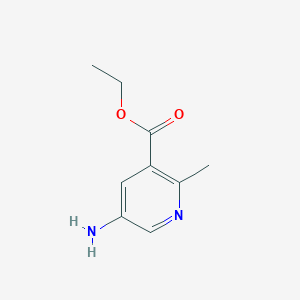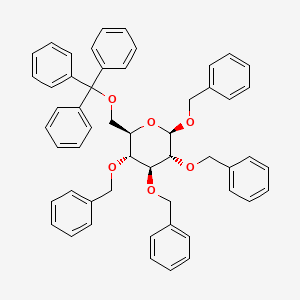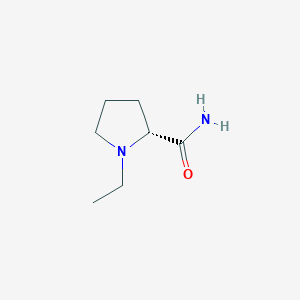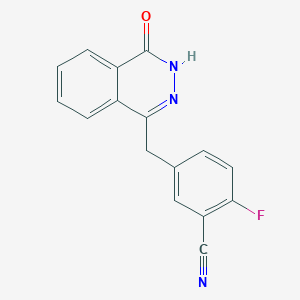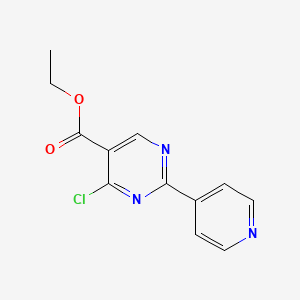
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleotides and nucleic acids and have various applications in medicinal chemistry due to their biological significance.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of chloro-substituted pyrimidines with different nucleophiles. For instance, the cyclocondensation of ethyl 3,3-diaminoacrylate with 5-acetyl-4-chloropyrimidines leads to the formation of ortho- and peri-condensed heterocycles, indicating the reactivity of the chlorine atom in such compounds . Additionally, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with various nucleophiles results in normal substitution products, showcasing the versatility of chloro-substituted pyrimidines in nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be complex, with various substituents affecting the overall shape and properties of the molecule. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate has been determined by single-crystal X-ray diffraction, revealing two crystallographically independent molecules in the asymmetric unit . This highlights the importance of structural analysis in understanding the conformation and potential interactions of pyrimidine derivatives.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and dehydration. For instance, ethyl 2-chloroacetoacetate and its 4-chloro isomer react with cyanoacetamide to give high yields of pyrrole derivatives under specific conditions . Moreover, the synthesis of novel inhibitors of AP-1 and NF-kappaB mediated gene expression involves the synthesis and testing of several analogues of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate . These studies demonstrate the chemical reactivity and potential for creating biologically active compounds within this class of chemicals.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different functional groups and substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a trifluoromethyl group in certain pyrimidine derivatives has been shown to yield potent inhibitors with specific biological activities . Additionally, the antioxidant activity of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives has been evaluated, indicating the potential for these compounds to act as antioxidant agents .
Applications De Recherche Scientifique
- Summary of the Application: This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These agents could be useful in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety And Hazards
Orientations Futures
The future directions of research involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Propriétés
IUPAC Name |
ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXCAJGZVCTHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647982 | |
| Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
CAS RN |
204394-36-5 | |
| Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

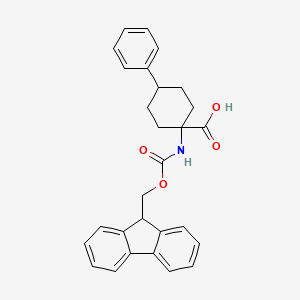
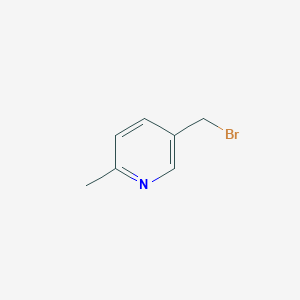
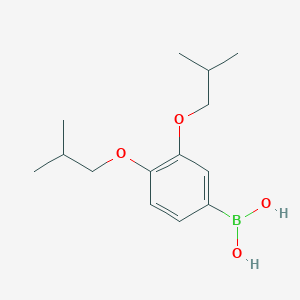
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine](/img/structure/B1343903.png)
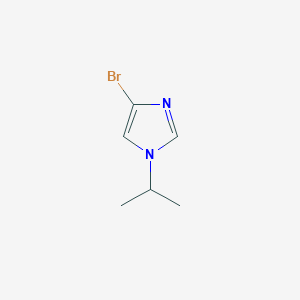
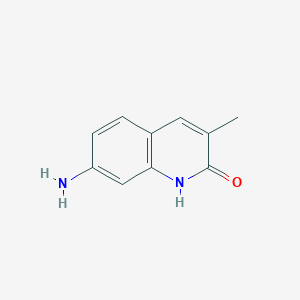
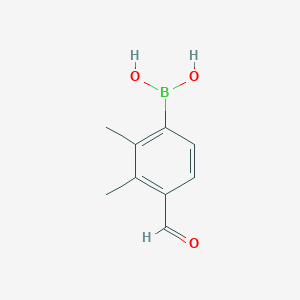
![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)
